Butyl carbamate
Overview
Description
Butyl carbamate, also known as butyl urethane, is an organic compound derived from carbamic acid. It is characterized by the presence of a butyl group attached to the nitrogen atom of the carbamate functional group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Butyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. It is specifically designed to make drug-target interactions through its carbamate moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Mode of Action
This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the function of the target enzymes or receptors.
Biochemical Pathways
For instance, they have been implicated in the modulation of immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This contributes to their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. In general, carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . They may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting butyl isocyanate with an alcohol, such as propargyl alcohol, under controlled conditions . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Butyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalyst.
Substitution: Alkyl halides, cesium carbonate.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions .
Scientific Research Applications
Butyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability under mild conditions.
Biology: It serves as a model compound for studying enzyme interactions and protein modifications.
Industry: It is utilized in the production of polymers, pesticides, and fungicides.
Comparison with Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl carbamate: Contains a methyl group, making it less bulky compared to butyl carbamate.
tert-Butyl carbamate: Features a tert-butyl group, providing different steric and electronic properties.
Uniqueness: this compound is unique due to its balance of steric bulk and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes and undergo various chemical reactions under mild conditions sets it apart from other carbamates .
Properties
IUPAC Name |
butyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKTUOZKZKCGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060462 | |
Record name | Carbamic acid, butyl ester | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB] | |
Record name | n-Butyl carbamate | |
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Boiling Point |
204 °C (WITH DECOMP) | |
Record name | N-BUTYL CARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |
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Solubility |
Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C. | |
Record name | N-BUTYL CARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 [mmHg] | |
Record name | n-Butyl carbamate | |
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Color/Form |
PRISMS | |
CAS No. |
592-35-8 | |
Record name | Butyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-35-8 | |
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Record name | n-Butyl carbamate | |
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Record name | Butyl carbamate | |
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Record name | Carbamic acid, butyl ester | |
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Record name | Carbamic acid, butyl ester | |
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Record name | Butyl carbamate | |
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Record name | BUTYL CARBAMATE | |
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Record name | N-BUTYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |
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Melting Point |
53 °C | |
Record name | N-BUTYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyl carbamate?
A1: this compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [].
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ techniques like Fourier Transform Microwave Spectroscopy (FTMW), Infrared Reflection-Absorption Spectroscopy (IRAS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) to elucidate the structure and properties of this compound [, ]. For example, FTMW has been used to determine the conformational preferences of this compound in the gas phase, revealing the presence of both extended and folded conformations stabilized by weak intramolecular hydrogen bonding [].
Q3: How does this compound perform as a pore inducer in grinding wheels?
A3: this compound proves to be an efficient pore inducer when extracted with supercritical CO2, leading to highly porous vitrified bonded grinding wheels. This technique offers advantages over conventional methods, yielding wheels with improved grinding performance, particularly at high metal removal rates [].
Q4: Can you explain the role of this compound in improving the thermal aging characteristics of Kraft insulating paper?
A4: n-Butyl carbamate has been explored as an additive to enhance the thermal stability of Kraft paper, a crucial material for insulation in oil-immersed equipment like transformers. Studies indicate that n-butyl carbamate modification effectively improves the thermal aging resistance of Kraft paper without contaminating the transformer oil [].
Q5: Is there any catalytic application of this compound in organic synthesis?
A5: While this compound is not a catalyst itself, it plays a crucial role as an additive in certain reactions. For instance, it promotes the formation of the desired tert-butyl carbamate product in a modified Curtius reaction using diphenyl phosphorazidate (DPPA), thereby improving the reaction's efficiency and yield [].
Q6: How does the length of the alkyl chain in alkyl carbamates relate to their antibacterial activity?
A6: Research suggests a correlation between the length of the alkyl chain replacing one -NH2 group in urea and the resulting antibacterial activity of alkyl carbamates. Specifically, increasing the number of carbon atoms in the alkyl chain, as seen in this compound compared to shorter chain analogs, leads to an augmentation in antibacterial activity [].
Q7: What are the known toxicological effects of this compound?
A7: While specific toxicological data on this compound might be limited, studies on related carbamates, like ethyl carbamate (urethane), indicate potential carcinogenic effects [, , ]. Researchers have investigated the metabolic pathways of urethane and other alkyl carbamates, including this compound, to understand their potential toxicity. These studies revealed that N-hydroxylation is a significant metabolic pathway for these compounds, potentially leading to the formation of reactive metabolites [, ].
Q8: What is known about the environmental impact of this compound and its degradation?
A10: While specific information regarding the environmental impact of this compound might be limited, research on the use of supercritical CO2 for its extraction in industrial processes, like grinding wheel production, highlights the potential for environmentally friendly applications. This method minimizes the use of harmful solvents and promotes sustainability [, ].
Q9: How does research on this compound contribute to our understanding of similar molecules?
A11: Studying this compound provides valuable insights into the structure, properties, and potential applications of a broader class of carbamate compounds. This knowledge contributes to diverse fields, including pharmaceutical development, materials science, and green chemistry, highlighting the significance of cross-disciplinary research and collaboration [, , ].
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